3-[(Pyridine-3-carbonyl)-amino]-propionic acid

Catalog No.
S3131165
CAS No.
17274-88-3
M.F
C9H10N2O3
M. Wt
194.19
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(Pyridine-3-carbonyl)-amino]-propionic acid

CAS Number

17274-88-3

Product Name

3-[(Pyridine-3-carbonyl)-amino]-propionic acid

IUPAC Name

3-(pyridine-3-carbonylamino)propanoic acid

Molecular Formula

C9H10N2O3

Molecular Weight

194.19

InChI

InChI=1S/C9H10N2O3/c12-8(13)3-5-11-9(14)7-2-1-4-10-6-7/h1-2,4,6H,3,5H2,(H,11,14)(H,12,13)

InChI Key

YDXHLWILLGRTEB-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)NCCC(=O)O

Solubility

not available

Application in Crystal Engineering

Field: Crystal Engineering

Summary of the Application: Pyridine carboxylic acid has been used in the synthesis and structural characterization of adducts with squaric acid .

Methods of Application: In this work, squaric acid was used as a coformer to pyridine carboxylic acid cocrystallization. Among the three newly prepared complexes, there is an example of a salt–cocrystal continuum – pyridinium-2-carboxylate squaric acid adduct and two ionic complexes .

Results or Outcomes: The X-ray structural analysis showed that picolinic acid exists in one of the complexes as a zwitterion. In turn, pyridine carboxylic acids in the other two complexes are in a cationic form .

Application in Nonlinear Optics

Field: Nonlinear Optics

Summary of the Application: The interaction between pyridine 3-carboxylic acid (PyCA) and a silver nanocluster (Ag 3) has been examined using density functional theory (DFT) with a 6-31G++ (d,p) basis set .

Methods of Application: Adsorption on silver causes a difference in the structural parameters mainly of the atoms which are closer to the silver cluster. The plot of the molecular electrostatic potential (MEP) surface, natural population analysis (NPA), and Fukui calculations reveals the charge transfers from the silver cluster to pyridine 3-carboxylic acid through the carboxyl group .

Results or Outcomes: After adsorption on silver a significant reduction in the HOMO-LUMO gap indicates the enhancement in the nonlinear optical effect. The calculation of first hyperpolarizability of the system suggests the possibility of nonlinear optical (NLO) application of the PyCA-Ag 3 system .

Application in Organic Synthesis

Field: Organic Synthesis

Summary of the Application: Pyrrolidine-3-carboxylic acid derivatives have been synthesized via asymmetric Michael addition reactions of carboxylate-substituted enones .

Methods of Application: To concisely synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed .

Results or Outcomes: Using the developed reaction method, 5-methylpyrrolidine-3-carboxylic acid with 97% ee was obtained in two steps .

Application in Biomedical Research

Field: Biomedical Research

Summary of the Application: 1H-pyrazolo[3,4-b]pyridine derivatives have been synthesized and studied for various biomedical applications .

Methods of Application: Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

Results or Outcomes: The advantages and drawbacks of each method are considered, and the different pattern substitutions of the pyrazolo[3,4-b]pyridine scaffold selected for each disease are given more importance .

Application in Asymmetric Synthesis

Field: Asymmetric Synthesis

3-[(Pyridine-3-carbonyl)-amino]-propionic acid is an organic compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol. It features a pyridine ring substituted with a carbonyl group and an amino group attached to a propionic acid moiety. This compound is recognized for its potential applications in biochemistry and pharmaceuticals due to its structural properties that allow for various interactions in biological systems .

Typical of amino acids and related derivatives, including:

  • Amide Formation: The amino group can react with carboxylic acids to form amides.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, resulting in the formation of an amine.
  • Nucleophilic Substitution: The nitrogen atom in the pyridine ring can participate in nucleophilic substitution reactions, particularly with electrophiles.

These reactions are crucial for further modifications and derivatizations of the compound in synthetic chemistry .

3-[(Pyridine-3-carbonyl)-amino]-propionic acid exhibits notable biological activities, including:

  • Antioxidant Properties: It may scavenge free radicals, contributing to cellular protection.
  • Enzyme Inhibition: This compound has shown potential as an inhibitor for various enzymes, which could be beneficial in therapeutic contexts.
  • Neuroprotective Effects: Preliminary studies suggest that it may have neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.

These activities highlight its potential as a lead compound in drug development .

Several methods exist for synthesizing 3-[(Pyridine-3-carbonyl)-amino]-propionic acid:

  • Starting from Pyridine Derivatives:
    • Pyridine-3-carboxylic acid is reacted with appropriate amino acids under acidic conditions to yield the desired product.
  • Using Coupling Reagents:
    • The amino acid can be coupled with pyridine derivatives using coupling agents like carbodiimides, facilitating the formation of amide bonds.
  • Multi-step Synthesis:
    • A more complex synthesis may involve multiple steps where intermediates are formed and subsequently transformed into the final product through selective reactions.

Each method varies in efficiency and yield, depending on the specific reagents and conditions used .

3-[(Pyridine-3-carbonyl)-amino]-propionic acid has several applications:

  • Biochemical Research: It is utilized as a biochemical tool in proteomics research to study protein interactions and modifications.
  • Pharmaceutical Development: Its unique structure makes it a candidate for developing new drugs targeting specific biological pathways.
  • Agricultural Chemistry: Potential applications in developing agrochemicals that enhance plant growth or resistance.

These applications underscore its versatility in various scientific fields .

Studies investigating the interactions of 3-[(Pyridine-3-carbonyl)-amino]-propionic acid with biological molecules reveal:

  • Protein Binding: It has been shown to bind selectively to certain proteins, influencing their activity.
  • Receptor Interaction: Preliminary data suggest that it may interact with specific receptors in the central nervous system, which could explain its neuroprotective effects.

Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 3-[(Pyridine-3-carbonyl)-amino]-propionic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Hydroxy-2-[(5-hydroxy-pyridine-3-carbonyl)-amino]-propionic acidC9H10N2O4Contains hydroxy groups enhancing solubility
(S)-3-(1H-Indol-3-yl)-2-[(pyridine-3-carbonyl)-amino]-propionic acidC17H15N3O3Indole moiety adds complexity and potential biological activity
5-Hydroxy-pyridine-3-carboxylic acidC6H5NO3Lacks the propionic acid side chain but shares the pyridine core

These compounds exhibit unique properties that differentiate them from 3-[(Pyridine-3-carbonyl)-amino]-propionic acid, highlighting its distinctiveness in terms of structure and potential applications .

XLogP3

-0.6

Dates

Modify: 2023-08-18

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